N-Cyclopropyl-2-methylpiperidine-3-carboxamide
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Overview
Description
N-Cyclopropyl-2-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methyl group at the second position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-methylpiperidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and coupling reagents . The reaction conditions often include the use of anhydrides, acyl halides, or acyl imidazoles to activate the carboxylic acid, facilitating its reaction with the amine to form the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the cyclopropyl or piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carboxamides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Cyclopropyl-2-methylpiperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-2-methylpiperidine-4-carboxamide
- N-Cyclopropyl-2-methylpiperidine-5-carboxamide
- N-Cyclopropyl-2-methylpiperidine-6-carboxamide
Uniqueness
N-Cyclopropyl-2-methylpiperidine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-7-9(3-2-6-11-7)10(13)12-8-4-5-8/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
LPABOCORWYQVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C(=O)NC2CC2 |
Origin of Product |
United States |
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